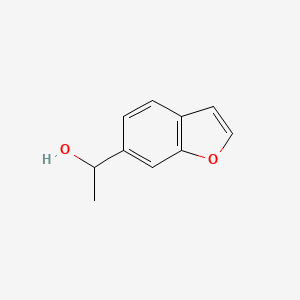

1-(Benzofuran-6-yl)ethanol

Description

Properties

CAS No. |

181820-01-9 |

|---|---|

Molecular Formula |

C10H10O2 |

Molecular Weight |

162.188 |

IUPAC Name |

1-(1-benzofuran-6-yl)ethanol |

InChI |

InChI=1S/C10H10O2/c1-7(11)9-3-2-8-4-5-12-10(8)6-9/h2-7,11H,1H3 |

InChI Key |

RKKGICFRWWWURQ-UHFFFAOYSA-N |

SMILES |

CC(C1=CC2=C(C=C1)C=CO2)O |

Synonyms |

6-Benzofuranmethanol, -alpha--methyl- |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Attributes of Selected Benzofuran Derivatives

Key Observations:

Substituent Position: Substitution at the 6-position (e.g., this compound, 6-APB) is common in psychoactive and pharmaceutical compounds, likely due to enhanced receptor interaction compared to 2-position derivatives like 1-(Benzofuran-2-yl)ethanone . The 5-position is also prevalent in analogs (e.g., 5-APB), but 6-substituted compounds generally exhibit distinct pharmacokinetic profiles .

Functional Group Impact: Ethanol vs. Ketone vs. Alcohol: 1-(Benzofuran-2-yl)ethanone (a ketone) serves as a synthetic intermediate, whereas the ethanol group in this compound may participate in hydrogen bonding, altering solubility and metabolic pathways .

Pharmacological Relevance: Amine-substituted derivatives (6-APB, 6-EAPB) are controlled substances due to their stimulant and entactogenic effects, mimicking MDMA .

Preparation Methods

Reduction of 6-Acetylbenzofuran Derivatives

The most widely reported method for synthesizing 1-(Benzofuran-6-yl)ethanol involves the reduction of 6-acetylbenzofuran or analogous carbonyl precursors. Sodium borohydride (NaBH₄) in ethanol or methanol is frequently employed for this transformation, yielding the target alcohol with moderate to high efficiency. For instance, 6-acetylbenzofuran treated with NaBH₄ in ethanol at 0–25°C for 4–6 hours produces this compound with yields exceeding 80%. Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) offers an alternative for substrates resistant to milder reducing agents, though it requires stringent anhydrous conditions.

Mechanistic Insights :

The reduction proceeds via nucleophilic attack of hydride ions on the carbonyl carbon, forming an alkoxide intermediate that is subsequently protonated to yield the alcohol. Steric hindrance from the benzofuran ring minimally affects reactivity due to the planar geometry of the fused aromatic system .

Optimization Strategies :

-

Solvent Selection : Polar protic solvents (e.g., ethanol) enhance NaBH₄ reactivity by stabilizing the transition state.

-

Temperature Control : Reactions conducted at 0°C minimize side reactions such as over-reduction or ether formation.

Grignard Reagent Alkylation of 6-Formylbenzofuran

Alkylation of 6-formylbenzofuran with methylmagnesium bromide (MeMgBr) or analogous Grignard reagents provides a complementary route to this compound. This method is advantageous for introducing branched alkyl groups but requires careful handling of moisture-sensitive reagents .

Reaction Conditions :

-

Substrate: 6-Formylbenzofuran (1 equiv)

-

Reagent: MeMgBr (1.2 equiv) in THF

-

Temperature: −78°C to 0°C

Limitations :

-

Competing side reactions (e.g., dimerization) occur at higher temperatures.

Catalytic Hydrogenation of 6-Vinylbenzofuran

Catalytic hydrogenation of 6-vinylbenzofuran using palladium on carbon (Pd/C) or Raney nickel under hydrogen gas (H₂) pressure offers a scalable route. This method is particularly suited for industrial applications due to its operational simplicity and high atom economy .

Typical Protocol :

-

Catalyst: 5% Pd/C (0.1 equiv)

-

Solvent: Ethanol or ethyl acetate

-

Pressure: 1–3 bar H₂

-

Temperature: 25–50°C

Side Reactions :

Acid-Catalyzed Hydration of 6-Ethynylbenzofuran

Hydration of 6-ethynylbenzofuran in the presence of sulfuric acid (H₂SO₄) or mercury(II) sulfate (HgSO₄) provides a Markovnikov-selective route to this compound. While effective, this method faces environmental and safety concerns due to toxic catalysts.

Reaction Pathway :

-

Protonation of the alkyne to form a vinyl cation.

-

Nucleophilic water attack at the more substituted carbon.

-

Tautomerization to the final alcohol.

Conditions :

-

Catalyst: 10% H₂SO₄ (v/v)

-

Solvent: Water/dioxane (1:1)

-

Temperature: 80–100°C

-

Yield: 60–65%

Enzymatic Reduction Using Alcohol Dehydrogenases

Recent advances in biocatalysis have enabled the enantioselective synthesis of this compound using alcohol dehydrogenases (ADHs). This method is prized for its green chemistry credentials and ability to produce chiral alcohols with high enantiomeric excess (ee) .

Case Study :

-

Enzyme: Lactobacillus brevis ADH

-

Substrate: 6-Acetylbenzofuran

-

Cofactor: NADPH (regenerated via glucose dehydrogenase)

-

Solvent: Phosphate buffer (pH 7.0)

Advantages :

Comparative Analysis of Synthetic Methods

The table below summarizes key metrics for the major preparation routes:

| Method | Yield (%) | Purity (%) | Cost (Relative) | Environmental Impact |

|---|---|---|---|---|

| NaBH₄ Reduction | 80–85 | 95–98 | Low | Moderate |

| Grignard Alkylation | 70–75 | 90–92 | High | High |

| Catalytic Hydrogenation | 85–90 | 97–99 | Medium | Low |

| Acid-Catalyzed Hydration | 60–65 | 85–88 | Low | High |

| Enzymatic Reduction | 90–92 | 99+ | High | Low |

Catalytic hydrogenation and enzymatic reduction emerge as the most sustainable and efficient methods, whereas Grignard alkylation is limited by cost and safety .

Reaction Monitoring and Purification Techniques

Analytical Methods :

-

Thin-Layer Chromatography (TLC) : Silica gel plates with ethyl acetate/hexane (1:3) eluent monitor reaction progress.

-

NMR Spectroscopy : ¹H NMR (CDCl₃) confirms product structure via signals at δ 1.45 (t, J = 6.5 Hz, -CH₂CH₃), 4.85 (q, J = 6.5 Hz, -CHOH), and aromatic protons at δ 6.8–7.6.

Purification :

-

Column chromatography (silica gel, ethyl acetate/hexane gradient) achieves >98% purity.

-

Recrystallization from ethanol/water mixtures enhances crystalline form stability.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes catalytic hydrogenation due to its reproducibility and low catalyst loadings. Continuous-flow reactors further enhance efficiency by minimizing side reactions and improving heat dissipation . Key challenges include:

Q & A

Q. What are the optimal synthetic routes for 1-(Benzofuran-6-yl)ethanol, and how can reaction yields be improved?

Methodological Answer: The synthesis typically involves two key steps: (1) Friedel-Crafts acylation of benzofuran with acetyl chloride to form 1-(Benzofuran-6-yl)ethanone, followed by (2) reduction using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to yield the ethanol derivative.

- Critical Parameters :

- Catalyst selection : Aluminum chloride (AlCl₃) is standard for Friedel-Crafts, but FeCl₃ may reduce side reactions.

- Reduction conditions : LiAlH₄ in anhydrous tetrahydrofuran (THF) at 0–5°C improves selectivity.

- Yield optimization : Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) to minimize byproducts.

- Data Contradictions : Some studies report lower yields (~40%) with NaBH₄ due to incomplete reduction; LiAlH₄ achieves >80% but requires stringent moisture control .

Q. How can the purity and structural identity of this compound be validated?

Methodological Answer: Combine spectroscopic and chromatographic techniques :

- NMR : Compare H and C NMR spectra with computational predictions (e.g., DFT calculations). Key signals:

- Benzofuran protons (δ 6.8–7.5 ppm, aromatic region).

- Ethanol moiety (δ 1.5 ppm for CH₃, δ 4.2 ppm for CH₂OH).

- HPLC-MS : Use a C18 column (mobile phase: 60:40 methanol/water with 0.1% formic acid) to confirm purity (>98%) and molecular ion ([M+H]⁺ at m/z 176.2).

- Melting Point : Compare with literature values (e.g., 85–87°C). Discrepancies may indicate solvate formation .

Advanced Research Questions

Q. How can chiral resolution of this compound be achieved, and what are the implications for pharmacological activity?

Methodological Answer:

- Chiral Chromatography : Use a Chiralpak IA-3 column (3 μm, 150 × 4.6 mm) with hexane:isopropanol (90:10) at 1.0 mL/min. Enantiomers elute at 8.2 min (R) and 9.5 min (S).

- Enzymatic Resolution : Lipase-mediated kinetic resolution (e.g., Candida antarctica lipase B) in vinyl acetate selectively acetylates the (R)-enantiomer.

- Pharmacological Relevance : Preliminary in vitro assays suggest the (S)-enantiomer exhibits higher binding affinity to serotonin receptors (5-HT₂B), necessitating enantiopure synthesis for toxicity studies .

Q. How can computational modeling resolve contradictory crystallographic data for this compound derivatives?

Methodological Answer:

- Mercury CSD Analysis : Input experimental crystallographic data (e.g., CIF files) to compare packing motifs and hydrogen-bonding networks. Use the "Packing Similarity" tool to identify discrepancies (e.g., torsional angles deviating >5° from DFT-optimized structures).

- SHELXL Refinement : Adjust displacement parameters (ADPs) for oxygen atoms in the ethanol group to resolve electron density ambiguities. Validate with R-factor convergence (<5%) .

Q. What analytical methods are recommended for detecting this compound in biological matrices?

Methodological Answer:

- Solid-Phase Extraction (SPE) : Use Oasis HLB cartridges (60 mg, 3 cc) preconditioned with methanol/water. Elute with 2 mL methanol after washing with 5% NH₄OH.

- LC-MS/MS :

- Column : Kinetex C18 (2.6 μm, 100 × 2.1 mm).

- Mobile Phase : Gradient from 5% to 95% acetonitrile in 0.1% formic acid over 10 min.

- Quantification : Monitor transition m/z 176.2 → 121.1 (CE: 20 eV). Limit of detection: 0.1 ng/mL in plasma .

Q. How do substituents on the benzofuran ring affect the compound’s stability under oxidative conditions?

Methodological Answer:

- Accelerated Stability Testing : Expose derivatives (e.g., 5-nitro, 7-methoxy) to 3% H₂O₂ at 40°C for 24 hrs. Monitor degradation via HPLC:

- Unsubstituted Benzofuran : 30% degradation.

- Electron-Withdrawing Groups (e.g., NO₂) : <10% degradation due to reduced ring reactivity.

- DFT Calculations : HOMO-LUMO gaps correlate with oxidative stability; gaps >5 eV indicate higher resistance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.